![molecular formula C10H20N2O3 B574733 1-Boc-3-[(2-羟乙基)氨基]-氮杂环丁烷 CAS No. 178311-50-7](/img/structure/B574733.png)

1-Boc-3-[(2-羟乙基)氨基]-氮杂环丁烷

描述

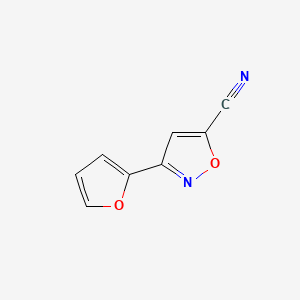

“1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is a chemical compound with the molecular formula C10H20N2O3 . It is also known as tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate . It is used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .

Synthesis Analysis

The synthesis of compounds like “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” often involves the protection of amino functions. Primary amines can accommodate two such groups, and the conversion to tert-butyl carbamate (Boc) is a common first step . The synthesis of piperazines, which are structurally similar to azetidines, has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular weight of “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 .

Chemical Reactions Analysis

The Boc group in “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” can be cleaved by mild acidolysis . This is a key step in many chemical reactions involving this compound. The Boc group is stable under conditions that would deprotect benzyl carbamates, making it a useful protecting group in the synthesis of multifunctional targets .

Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

科学研究应用

- Application : 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is used to prepare C-2 hydroxyethyl imidazopyrrolopyridines, which act as JAK1 inhibitors. These compounds have potential in treating autoimmune diseases, inflammatory disorders, and certain cancers .

- Application : Researchers utilize 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine to synthesize Mer kinase inhibitors. These inhibitors hold promise for treating pediatric acute lymphoblastic leukemia (ALL), a challenging malignancy in children .

- Application : The Boc (tert-butoxycarbonyl) protecting group in 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine can be strategically removed in vivo, revealing the active compound. Researchers explore this prodrug approach for targeted drug delivery and controlled release.

- Application : The Boc group in 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine serves as a protecting group during SPPS. It ensures selective coupling of amino acids, allowing efficient peptide assembly .

- Application : 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine possesses a chiral center. Chemists exploit its chirality as a building block for creating enantiomerically pure compounds, such as pharmaceutical intermediates .

- Application : Researchers incorporate 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine into polymer structures. Its functional groups allow for controlled polymerization, leading to novel materials with tailored properties .

JAK1 Inhibitors

Mer Kinase Inhibitors for Pediatric Leukemia

Prodrug Design

Peptide Synthesis

Chiral Building Block

Polymer Chemistry

安全和危害

未来方向

The use of Boc groups like in “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is prevalent in the field of peptide synthesis and is considered one of the most commonly used protective groups for amines . Future research may focus on developing new synthetic methods and exploring further applications of these compounds in medicinal chemistry and drug discovery .

属性

IUPAC Name |

tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWATTIOQGUEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165581 | |

| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-[(2-hydroxyethyl)amino]-azetidine | |

CAS RN |

178311-50-7 | |

| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-ene-2-carbaldehyde](/img/structure/B574652.png)

![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)

![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B574668.png)

![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)

![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)